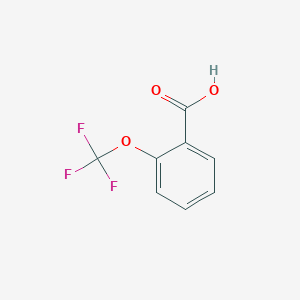

2-(Trifluoromethoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Norepinephrine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYSPFGUBNENSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941579 | |

| Record name | 2-(Trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1979-29-9, 150436-84-3 | |

| Record name | 2-(Trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 150436-84-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Trifluoromethoxy)benzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS Number 1979-29-9, is a substituted aromatic carboxylic acid. Structurally, it is a benzoic acid derivative with a trifluoromethoxy group at the ortho-position. This substitution significantly influences the molecule's electronic properties, acidity, and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which enhances the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid. This guide provides a detailed overview of the key physical and chemical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for property analysis.

Core Physical and Chemical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in chemical synthesis. The compound typically appears as a white to off-white crystalline solid or powder.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound. It is important to note that some of these values are predicted based on computational models and may vary slightly from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₃ | [1][2] |

| Molecular Weight | 206.12 g/mol | [1][2] |

| Melting Point | 75-80 °C | [3] |

| Boiling Point | 231.6 ± 35.0 °C (Predicted) | [1] |

| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.89 ± 0.36 (Predicted) | [1][4] |

| Solubility | Soluble in Methanol | [1] |

| Physical Form | Powder to Crystal | [1] |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5] A sharp melting range (typically less than 2°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[5]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed into a powder.[6] This powder is then packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (such as a Mel-Temp or similar device).[5]

-

Heating and Observation: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.[6] Within 20°C of the expected melting point, the heating rate is reduced significantly (to ~1-2°C per minute) to ensure thermal equilibrium.[6]

-

Data Recording: Two temperatures are recorded to define the melting range:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied. The recorded melting point is reported as the range T₁ - T₂.

-

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the acidity of a compound. For benzoic acids, potentiometric titration is a common and reliable method for its determination.[7]

Methodology: Potentiometric Titration

-

Solution Preparation: A precise mass of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility.[8][9] The use of solvent mixtures is often necessary for organic acids with limited water solubility.[9]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The electrode is connected to a pH meter capable of providing stable readings.

-

Titration Procedure: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acid solution in small, precise increments using a burette.[7]

-

Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the corresponding pH is recorded. This process is continued well past the equivalence point, generating a titration curve (pH vs. volume of titrant added).

-

pKa Calculation: The pKa is determined from the titration curve. At the half-equivalence point (where half of the acid has been neutralized by the base), the pH of the solution is equal to the pKa of the acid. Computational methods, such as the use of Gran plots or derivative analysis of the titration curve, can be employed for a more precise determination of the equivalence point and subsequently the pKa.[8]

Logical Workflow and Visualization

The determination of a compound's physical properties follows a logical sequence of steps, from initial characterization to quantitative analysis. The following diagram illustrates a typical workflow for characterizing an organic acid like this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. This compound | 1979-29-9 [m.chemicalbook.com]

- 2. This compound | C8H5F3O3 | CID 2777223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 96 1979-29-9 [sigmaaldrich.com]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzoic Acid: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of novel therapeutic agents and advanced materials. The presence of the trifluoromethoxy group at the ortho position significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound. Furthermore, it explores the potential biological activities of its derivatives, particularly in the context of inflammatory pathways, and visualizes a key signaling pathway that may be modulated by such compounds.

Chemical Structure and Identification

This compound is characterized by a benzoic acid core with a trifluoromethoxy substituent at the 2-position.

Systematic IUPAC Name: this compound

Molecular Formula: C₈H₅F₃O₃

Molecular Weight: 206.12 g/mol

CAS Registry Number: 1979-29-9

Chemical Structure:

Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical reactions.

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Melting Point | 75-80 °C | |

| Boiling Point | 247 °C at 753 mmHg (for 2-(trifluoromethyl)benzoic acid) | [1] |

| pKa (predicted) | 2.89 ± 0.36 | [2] |

| Solubility | Soluble in methanol | [2] |

Synthesis and Experimental Protocol

General Reaction Scheme

General synthesis scheme for this compound.

Detailed Experimental Protocol (Adapted)

Step 1: Synthesis of Ethyl 2-(trifluoromethoxy)benzoate

-

To a stirred solution of trifluoromethanol in dry tetrahydrofuran (THF) at 0 °C, slowly add potassium tert-butoxide.

-

After stirring for 30 minutes at 0 °C, add a solution of ethyl 2-fluorobenzoate in dry THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture in vacuo.

-

Partition the residue between water and diethyl ether.

-

Separate the aqueous layer and extract with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

To a stirred solution of ethyl 2-(trifluoromethoxy)benzoate in a mixture of 1,4-dioxane and water, add sodium hydroxide.

-

Heat the reaction mixture under reflux for 2 hours.

-

After cooling to room temperature, concentrate the mixture in vacuo.

-

Dissolve the residue in water and wash with diethyl ether.

-

Acidify the aqueous layer to pH 1 by the addition of 2 M HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Spectral Characterization

The structure of the synthesized this compound should be confirmed by spectroscopic methods. Based on the data for the closely related 2-(2,2,2-trifluoroethoxy)benzoic acid, the following spectral characteristics are expected:

-

¹H NMR: Signals corresponding to the aromatic protons and the carboxylic acid proton. The trifluoromethoxy group will not show a proton signal but will influence the chemical shifts of adjacent protons.

-

¹³C NMR: Resonances for the aromatic carbons, the carboxyl carbon, and the carbon of the trifluoromethoxy group. The carbon of the trifluoromethoxy group is expected to appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-O and C-F stretching vibrations.

-

High-Resolution Mass Spectrometry (HRMS): Accurate mass measurement to confirm the elemental composition.

Applications in Drug Development and Biological Activity

The incorporation of a trifluoromethoxy group into a benzoic acid scaffold is a common strategy in medicinal chemistry to enhance drug-like properties. This modification can lead to increased metabolic stability, improved membrane permeability, and enhanced binding affinity to biological targets.[2]

Derivatives of structurally similar benzoic acids have shown significant biological activities, particularly as anti-inflammatory and analgesic agents. For instance, 2-hydroxy-4-(trifluoromethyl)benzoic acid has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and the activation of the transcription factor NF-κB, both of which are key players in the inflammatory response.[3] Another related compound, flusalazine, a derivative of 2-acetoxy-5-aminobenzoic acid, exhibits its anti-inflammatory effects by inhibiting microsomal prostaglandin E synthase-1 (mPGES-1).[4]

Given these precedents, it is highly probable that derivatives of this compound would be investigated for their potential to modulate inflammatory pathways. A likely mechanism of action would involve the inhibition of enzymes in the arachidonic acid cascade, such as COX enzymes, or interference with the NF-κB signaling pathway.

Potential Signaling Pathway: Inhibition of the NF-κB Mediated Inflammatory Response

The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. Inhibition of this pathway is a major therapeutic strategy for inflammatory diseases.

Potential inhibition of the NF-κB signaling pathway by derivatives of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, make it an attractive starting material for the development of novel compounds with enhanced biological activity and improved physicochemical characteristics. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further exploration of its derivatives as potential therapeutic agents, particularly in the area of anti-inflammatory drug discovery. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to fully elucidate their therapeutic potential and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-(Trifluoromethoxy)benzamido)benzoic acid [myskinrecipes.com]

- 3. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzoic Acid (CAS Number: 1979-29-9)

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document consolidates its chemical and physical properties, safety and handling information, synthesis methodologies, and potential applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a white crystalline solid. The incorporation of the trifluoromethoxy group (-OCF3) at the ortho position of the benzoic acid scaffold imparts unique electronic properties and enhances its lipophilicity, which can significantly influence its biological activity and pharmacokinetic profile.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1979-29-9 | [2][3][4][5] |

| Molecular Formula | C₈H₅F₃O₃ | [2][3][4][6] |

| Molecular Weight | 206.12 g/mol | [2][3][6] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 75-80 °C | [2] |

| Boiling Point | 231.6±35.0 °C (Predicted) | [3] |

| Density | 1.447±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| InChI Key | JMYSPFGUBNENSE-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data Interpretation

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.2 ppm), Carboxylic acid proton (broad singlet, >10 ppm) |

| ¹³C NMR | Carbonyl carbon (~165-175 ppm), Aromatic carbons (~110-150 ppm), Trifluoromethoxy carbon (quartet, ~120 ppm, J(C,F) ~250-260 Hz) |

| IR Spectroscopy | O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (m/z = 206), fragments corresponding to loss of -OH, -COOH, and -OCF₃ |

Synthesis and Experimental Protocols

The synthesis of trifluoromethoxy-substituted benzoic acids can be challenging. A common strategy involves the trifluoromethylation of a corresponding hydroxybenzoic acid derivative. While a specific detailed protocol for this compound is not widely published, a general synthetic approach can be outlined based on established chemical transformations.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Illustrative Experimental Protocol (Hypothetical):

-

Step 1: Esterification of 2-Hydroxybenzoic Acid: To a solution of 2-hydroxybenzoic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl 2-hydroxybenzoate with an organic solvent.

-

Step 2: Trifluoromethylation: In a suitable solvent, dissolve the methyl 2-hydroxybenzoate. Add a copper catalyst and a trifluoromethylating agent (e.g., trifluoromethyl iodide). Heat the reaction mixture under pressure for several hours.

-

Step 3: Hydrolysis: To the crude product from the previous step, add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat to reflux to hydrolyze the ester.

-

Step 4: Purification: Acidify the reaction mixture to precipitate the this compound. The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] These properties make this compound an attractive building block for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Fluorinated benzoic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethoxy group can enhance the potency and selectivity of these inhibitors.

-

Oncology: The unique electronic properties of the trifluoromethoxy group can be exploited to design enzyme inhibitors or receptor antagonists for cancer therapy.

-

Metabolic Disorders: Its use as a scaffold may lead to the development of drugs for metabolic diseases by improving their pharmacokinetic profiles.

Signaling Pathway Involvement:

While direct evidence for the interaction of this compound with specific signaling pathways is limited, its derivatives are being explored for their potential to modulate key inflammatory pathways.

Caption: Potential inhibition of the COX pathway by derivatives.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Table 3: GHS Hazard Information

| Category | Hazard Statement | Precautionary Statement Codes |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264, P270, P301+P312, P501 |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |

Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.

Conclusion

This compound is a valuable and versatile building block for the development of new pharmaceuticals and advanced materials. Its unique physicochemical properties, conferred by the trifluoromethoxy group, offer significant advantages in modulating the biological activity and pharmacokinetic profiles of target molecules. Further research into its synthesis and biological evaluation is warranted to fully exploit its potential in drug discovery and other chemical industries.

References

- 1. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

Synthesis of 2-(Trifluoromethoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethoxy)benzoic acid is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, valued for the unique physicochemical properties imparted by the trifluoromethoxy group. This technical guide provides an in-depth overview of the primary synthetic routes to this important intermediate. It details experimental protocols for key reactions, presents quantitative data in a comparative format, and includes a visual representation of a prominent synthetic pathway to facilitate understanding and replication in a laboratory setting.

Introduction

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. These properties can significantly enhance the efficacy, bioavailability, and pharmacokinetic profile of bioactive molecules. This compound serves as a key precursor for introducing this moiety into a wide range of molecular scaffolds. This guide explores the prevalent synthetic strategies for its preparation.

Synthetic Pathways

Several synthetic routes to this compound have been developed, each with distinct advantages and limitations. The primary approaches include:

-

Fluorination of 2-hydroxybenzoic acid derivatives: This is a common and direct approach where a trifluoromethylating agent is used to convert the hydroxyl group of a salicylic acid derivative into a trifluoromethoxy group.

-

Oxidation of 2-(trifluoromethoxy)toluene: This method involves the synthesis of the corresponding toluene derivative followed by oxidation of the methyl group to a carboxylic acid.

-

Carbonylation of 1-bromo-2-(trifluoromethoxy)benzene: A palladium-catalyzed carbonylation reaction can be employed to introduce the carboxylic acid functionality.

This guide will focus on the most established and versatile methods, providing detailed experimental procedures.

Experimental Protocols

Method 1: Synthesis from 2-Hydroxybenzoic Acid (Salicylic Acid)

This two-step process involves the trifluoromethylation of a salicylic acid ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-(trifluoromethoxy)benzoate

A detailed protocol for a similar transformation, the synthesis of ethyl 2-(2,2,2-trifluoroethoxy)benzoate, has been reported and can be adapted.[1]

-

Materials: 2,2,2-trifluoroethanol, potassium tert-butoxide, ethyl 2-fluorobenzoate, dry tetrahydrofuran (THF).

-

Procedure:

-

To a stirred solution of 2,2,2-trifluoroethanol (6.02 g, 60.2 mmol) in dry THF (150 mL) at 0 °C, add potassium tert-butoxide (6.77 g, 60.3 mmol).

-

After stirring for 30 minutes at 0 °C, add a solution of ethyl 2-fluorobenzoate (5.05 g, 30.0 mmol) in dry THF (20 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

To drive the reaction to completion, add further 2,2,2-trifluoroethanol (3.02 g, 30.2 mmol) and potassium tert-butoxide (3.44 g, 30.7 mmol).

-

After stirring at room temperature for another 16 hours, concentrate the reaction mixture in vacuo.

-

Partition the residue between water (100 mL) and diethyl ether (100 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Step 2: Hydrolysis to this compound

The hydrolysis of the resulting ester yields the final product.

-

Materials: Ethyl 2-(trifluoromethoxy)benzoate, sodium hydroxide, water, 1,4-dioxane, 2 M hydrochloric acid.

-

Procedure:

-

Add a solution of sodium hydroxide (2.23 g, 55.8 mmol) in water (40 mL) to a stirred solution of ethyl 2-(trifluoromethoxy)benzoate (9.21 g, 37.1 mmol) in 1,4-dioxane (90 mL).[1]

-

Heat the reaction mixture under reflux for 2 hours.

-

After cooling to room temperature, concentrate the mixture in vacuo.

-

Dissolve the residue in water (150 mL) and wash with diethyl ether (50 mL).

-

Acidify the aqueous layer to pH 1 with 2 M HCl.

-

Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.

-

Method 2: Synthesis from 2-Trichloromethylbenzoyl Chloride

This method involves fluorination followed by hydrolysis and oxidation.

Step 1: Fluorination of 2-Trichloromethylbenzoyl Chloride

-

Materials: 2-Trichloromethylbenzoyl chloride, anhydrous hydrogen fluoride, catalyst (e.g., perfluorobutanesulfonyl fluoride).[2]

-

Procedure:

-

In a high-pressure reactor, combine 2-trichloromethylbenzoyl chloride and a catalyst.

-

Add anhydrous hydrogen fluoride.

-

Heat the sealed reactor to 100 °C for 2-4 hours to yield 2-(trifluoromethyl)benzoyl chloride.[3]

-

Step 2: Hydrolysis and Oxidation

-

Materials: 2-(Trifluoromethyl)benzoyl chloride, nitric acid, water.[2]

-

Procedure:

-

Slowly add the 2-(trifluoromethyl)benzoyl chloride from the previous step to a reaction flask containing nitric acid.

-

The subsequent hydrolysis and oxidation reactions yield 2-(trifluoromethyl)benzoic acid.[2]

-

The crude product can be purified by crystallization from a suitable solvent like toluene.[3]

-

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of 2-(trifluoromethyl)benzoic acid and related intermediates.

Table 1: Synthesis of 2-(Trifluoromethyl)benzoic Acid via Hydrolysis and Oxidation [2]

| Step | Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 2-Trichloromethyl benzal chloride | 2-Trifluoromethyl benzal chloride | Anhydrous HF, Catalyst | 50-60 | 94.1 | 96.6 |

| 2 | 2-Trifluoromethyl benzal chloride | 2-Trifluoromethyl benzoic acid | Nitric Acid | 50-150 | 95.8 | 99.2 |

Table 2: Synthesis of 2-(Trifluoromethyl)benzoic Acid from o-Toluoyl Chloride [3]

| Step | Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | o-Toluoyl chloride | 2-(Trichloromethyl)benzoyl chloride | Chlorine gas, OXE | 120 | 96.8 | 97.8 |

| 2 | 2-(Trichloromethyl)benzoyl chloride | 2-(Trifluoromethyl)benzoic acid | Hydrogen fluoride, Water | 100 (fluorination) | 96.8 | 99.5 |

Synthetic Pathway Visualization

The following diagram illustrates the synthesis of 2-(Trifluoromethyl)benzoic acid starting from o-Toluoyl Chloride.

Caption: Synthesis of 2-(Trifluoromethyl)benzoic acid from o-Toluoyl Chloride.

Conclusion

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the availability of starting materials, scalability, and safety considerations. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals in the field of drug development and chemical synthesis. The provided visualization of a key synthetic pathway serves to clarify the reaction sequence and conditions, aiding in the practical application of these synthetic methods.

References

Spectroscopic Analysis of 2-(Trifluoromethoxy)benzoic Acid: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data of 2-(Trifluoromethoxy)benzoic Acid

The spectral characteristics of this compound are dictated by the electronic effects of the electron-withdrawing trifluoromethoxy (-OCF₃) and carboxylic acid (-COOH) groups on the aromatic ring. The ortho-relationship of these substituents leads to a complex and informative spectral profile.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show four distinct signals in the aromatic region and a broad singlet for the carboxylic acid proton. The electron-withdrawing nature of both substituents will shift the aromatic protons downfield compared to benzene (δ ≈ 7.26 ppm).

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| COOH | > 10 | broad singlet | - |

| H-6 | 7.9 - 8.1 | doublet of doublets | J ≈ 7-8, 1-2 |

| H-3 | 7.7 - 7.9 | doublet of doublets | J ≈ 7-8, 1-2 |

| H-4 | 7.5 - 7.7 | triplet of doublets | J ≈ 7-8, 1-2 |

| H-5 | 7.3 - 7.5 | triplet of doublets | J ≈ 7-8, 1-2 |

Disclaimer: These are predicted values and actual experimental data may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by signals for the eight carbon atoms. The trifluoromethoxy group will exhibit a quartet due to coupling with the three fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C=O | 165 - 170 | singlet |

| C-2 | 145 - 150 | quartet |

| C-1 | 130 - 135 | singlet |

| Aromatic CH | 120 - 135 | singlet |

| -OCF₃ | 118 - 122 | quartet |

Disclaimer: These are predicted values and actual experimental data may vary.

Predicted IR Spectral Data

The infrared spectrum will be dominated by absorptions characteristic of the carboxylic acid and trifluoromethoxy groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

| C-F (Trifluoromethoxy) | 1100 - 1250 | Strong, multiple bands |

| C-O (Ether) | 1000 - 1100 | Strong |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to weak |

Predicted Mass Spectrometry Data

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 206, corresponding to the molecular weight of this compound. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) and the trifluoromethoxy group (-OCF₃, 85 Da).

| m/z | Assignment |

| 206 | [M]⁺ |

| 189 | [M - OH]⁺ |

| 161 | [M - COOH]⁺ |

| 121 | [M - OCF₃]⁺ |

Experimental Spectral Data for 2-(Trifluoromethyl)benzoic Acid

As a close structural analog, the experimental data for 2-(trifluoromethyl)benzoic acid provides valuable insight into the expected spectral features.[1][2]

¹H NMR Spectral Data (90 MHz, CDCl₃)[1]

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity |

| COOH | 12.17 | singlet |

| H-6 | 7.99 | multiplet |

| H-3 | 7.81 | multiplet |

| H-4, H-5 | 7.54 - 7.77 | multiplet |

¹³C NMR Spectral Data

Specific experimental data for the ¹³C NMR of 2-(trifluoromethyl)benzoic acid was not available in the searched resources.

IR Spectral Data

The IR spectrum of 2-(trifluoromethyl)benzoic acid is characterized by the following major peaks:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | ~1700 |

| C-F | 1100-1350 (multiple strong bands) |

| Aromatic C=C | ~1450-1600 |

Mass Spectrometry Data (75 eV)[1]

| m/z | Relative Intensity (%) | Assignment |

| 190 | 73.1 | [M]⁺ |

| 173 | 100.0 | [M - OH]⁺ |

| 145 | 60.1 | [M - COOH]⁺ |

| 95 | 14.9 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Filtration : To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Standard Addition : An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., acetone or dichloromethane).

-

Film Deposition : Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is also recorded and subtracted from the sample spectrum.

-

Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization : The sample molecules are ionized. A common method for this type of compound is Electron Ionization (EI), where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺) and fragment ions.

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethoxy)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethoxy)benzoic acid in organic solvents. Solubility is a critical physicochemical property in drug development and chemical synthesis, influencing bioavailability, formulation, and reaction kinetics. This document outlines the theoretical basis of solubility, presents available data, and offers detailed experimental protocols for its determination.

Introduction to this compound

This compound is an aromatic carboxylic acid derivative.[1] Its structure, featuring a carboxylic acid group and a trifluoromethoxy group on a benzene ring, imparts a unique combination of polarity and lipophilicity. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and cell permeability, making this compound and its derivatives of significant interest in medicinal chemistry and agrochemical research.[2]

Physical Properties:

| Property | Value | Reference |

| CAS Number | 1979-29-9 | [1][3] |

| Molecular Formula | C₈H₅F₃O₃ | [1][3] |

| Molecular Weight | 206.12 g/mol | [1][3] |

| Melting Point | 75-83 °C | [4] |

| Boiling Point | 231.6±35.0 °C (Predicted) | [1] |

| Appearance | White to almost white powder/crystal | [1] |

Solubility of this compound: A Qualitative Overview

Due to the lack of specific quantitative data, this guide provides a framework for its experimental determination. The following table is presented as a template for researchers to populate with their own experimental findings.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Toluene | |||

| User-defined |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for research and development. The "shake-flask method" is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. This method, followed by a suitable analytical technique such as gravimetric analysis or spectroscopy, provides thermodynamic solubility data.

3.1. Isothermal Shake-Flask Method

This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Screw-cap vials or flasks

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Drying oven

-

Desiccator

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. The time required can vary from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow them to stand at the same constant temperature for a period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Filter the collected supernatant through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining solid particles.

-

-

Concentration Analysis:

-

The concentration of this compound in the filtered saturated solution can be determined by a suitable analytical method.

-

3.2. Analytical Methods for Concentration Determination

a) Gravimetric Analysis:

This is a direct and simple method for determining the concentration of a non-volatile solute.

Protocol:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume of the filtered saturated solution into the pre-weighed dish.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator before re-weighing.

-

The mass of the dissolved solid is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Calculate the solubility in the desired units (e.g., g/100 mL).

b) UV-Vis Spectroscopy:

This method is suitable if this compound has a significant UV absorbance at a wavelength where the solvent is transparent.

Protocol:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Accurately dilute a sample of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

Understanding the solubility of this compound in organic solvents is essential for its effective application in research and development. While quantitative data is sparse in existing literature, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined procedures, researchers and scientists can generate reliable solubility data, which is a critical step in the journey from discovery to application.

References

An In-depth Technical Guide to the Acidity and pKa of 2-(Trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 2-(Trifluoromethoxy)benzoic acid, a key fluorinated building block in pharmaceutical and agrochemical research. This document outlines the physicochemical properties, a detailed experimental protocol for pKa determination, and a discussion of the structural factors influencing its acidity.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below. The acidity of this compound is significantly influenced by the presence of the trifluoromethoxy group at the ortho position.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₃ | [1][2] |

| Molecular Weight | 206.12 g/mol | [1][2] |

| Predicted pKa | 2.89 ± 0.36 | [1][3] |

| Melting Point | 75-80 °C | |

| Boiling Point | 231.6 ± 35.0 °C (Predicted) | [1][3] |

| Solubility | Soluble in Methanol | [1][3] |

| CAS Number | 1979-29-9 | [1][2] |

Understanding the Acidity of this compound

The acidity of a carboxylic acid is determined by the stability of its conjugate base (carboxylate anion) upon deprotonation. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property plays a crucial role in the acidity of this compound.

The diagram below illustrates the key structural features that contribute to the acidity of this compound.

References

An In-depth Technical Guide on the Crystal Structure of 2-(Trifluoromethyl)benzoic Acid

Disclaimer: Despite a comprehensive search, a complete experimental crystal structure determination for 2-(Trifluoromethoxy)benzoic acid has not been found in publicly available databases. This guide therefore details the crystal structure of the closely related compound, 2-(Trifluoromethyl)benzoic acid , to serve as an illustrative technical whitepaper. The methodologies and data presentation are representative of what would be expected for the requested compound.

Abstract

This technical guide provides a detailed overview of the single-crystal X-ray diffraction study of 2-(Trifluoromethyl)benzoic acid (C₈H₅F₃O₂). The document outlines the crystallographic data, experimental procedures for structure determination, and key structural features. In the crystalline state, the molecule forms centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[1][2] The carboxyl group is observed to be tilted with respect to the aromatic ring.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science to provide a comprehensive understanding of the solid-state structure of this fluorinated benzoic acid derivative.

Introduction

2-(Trifluoromethyl)benzoic acid is an aromatic carboxylic acid containing a trifluoromethyl group at the ortho position.[3][4] The electronic and steric properties imparted by the trifluoromethyl group make this compound and its derivatives valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5] Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting and controlling physical properties such as solubility, stability, and bioavailability. This guide details the definitive crystal structure of 2-(Trifluoromethyl)benzoic acid as determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystal structure of 2-(Trifluoromethyl)benzoic acid was determined at a temperature of 200 K.[1][2] The compound crystallizes in the monoclinic space group P2₁/c.[1] Quantitative crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₅F₃O₂ |

| Formula Weight | 190.12 g/mol |

| Temperature | 200 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 4.8816 (3) Å |

| b | 20.6948 (14) Å |

| c | 7.9697 (5) Å |

| α | 90° |

| β | 109.544 (4)° |

| γ | 90° |

| Volume | 758.74 (8) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.664 Mg/m³ |

| Absorption Coefficient | 0.17 mm⁻¹ |

| F(000) | 384 |

| Crystal Size | 0.50 × 0.50 × 0.09 mm |

| Theta Range for Data Collection | 2.7° to 28.3° |

| Reflections Collected | 7115 |

| Independent Reflections | 1889 |

| R(int) | 0.048 |

| Data / Restraints / Parameters | 1889 / 0 / 119 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I > 2σ(I)] | R₁ = 0.049, wR₂ = 0.113 |

| R indices (all data) | R₁ = 0.063, wR₂ = 0.121 |

Data sourced from Acta Crystallographica Section E, 2011, E67, o907.[1][2]

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| F₁—C₈ | 1.341 (2) | C₇—C₂—C₁ | 123.9 (2) |

| F₂—C₈ | 1.332 (2) | C₃—C₂—C₁ | 117.9 (2) |

| F₃—C₈ | 1.334 (2) | C₂—C₁—O₁ | 113.8 (2) |

| O₁—C₇ | 1.311 (2) | C₂—C₁—O₂ | 122.9 (2) |

| O₂—C₇ | 1.222 (2) | O₂—C₁—O₁ | 123.3 (2) |

| C₁—C₂ | 1.488 (2) | C₂—C₈—F₁ | 111.9 (2) |

| C₂—C₇ | 1.401 (2) | C₂—C₈—F₂ | 112.5 (2) |

| C₂—C₃ | 1.391 (2) | C₂—C₈—F₃ | 112.2 (2) |

Atom numbering may vary from other publications. Data is illustrative of the key intramolecular distances and angles.

Experimental Protocols

Synthesis and Crystallization

A general method for the synthesis of 2-(Trifluoromethyl)benzoic acid involves the oxidation of 2-(trifluoromethyl)benzaldehyde or the hydrolysis of 2-(trifluoromethyl)benzoyl chloride.

A reported laboratory synthesis for crystallization involves the following steps:

-

o-Toluic acid is reacted with thionyl chloride in the presence of N,N-dimethylformamide to yield o-toluoyl chloride.

-

The o-toluoyl chloride undergoes photochlorination to produce 2-(trichloromethyl)benzoyl chloride.

-

The chlorinated intermediate is then fluorinated using hydrogen fluoride.

-

The resulting crude product is dissolved in a suitable solvent such as toluene and cooled slowly to induce crystallization, yielding single crystals of 2-(Trifluoromethyl)benzoic acid suitable for X-ray diffraction.[6]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure was performed using a Bruker APEXII CCD area-detector diffractometer.[1][2]

-

Data Collection: A single crystal of the compound was mounted and maintained at a constant temperature of 200 K during data collection. The data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1] A series of ω and φ scans were performed to collect a complete dataset.

-

Data Reduction: The collected frames were integrated using the SAINT software program.[2] The data were corrected for Lorentz and polarization effects.

-

Structure Solution and Refinement: The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The carboxylic acid hydrogen atom was located in a difference Fourier map and refined with a rotating group model.[2]

Structural Analysis and Molecular Packing

The asymmetric unit of 2-(Trifluoromethyl)benzoic acid contains one molecule. In the crystal, the carboxylic acid group is tilted from the plane of the benzene ring by an angle of 16.8 (3)°.[1][2]

A key feature of the crystal packing is the formation of centrosymmetric dimers through O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1][2] These dimers are further interconnected by C—H···O and C—H···F interactions, forming a three-dimensional supramolecular network.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure, such as that of 2-(Trifluoromethyl)benzoic acid.

Conclusion

This guide has summarized the key findings and methodologies related to the crystal structure of 2-(Trifluoromethyl)benzoic acid. The provided data tables, experimental protocols, and structural analysis offer a comprehensive resource for researchers. The formation of hydrogen-bonded dimers is a characteristic feature of benzoic acids in the solid state. The detailed structural information is fundamental for computational modeling, understanding intermolecular interactions, and for the rational design of new materials and pharmaceutical compounds.

References

The Trifluoromethoxy Group: A Guide to Reactivity on the Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) group offers a unique combination of electronic and physicochemical properties that make it a valuable substituent for modulating the reactivity and biological profile of aromatic compounds. This technical guide provides an in-depth analysis of the reactivity of the trifluoromethoxy group when attached to a benzene ring, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Electronic and Physicochemical Properties

The trifluoromethoxy group's influence on a benzene ring is a consequence of the interplay between two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

-

Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring. However, this donation is significantly attenuated by the electron-withdrawing fluorine atoms, making the +R effect much weaker than that of a methoxy (-OCH3) group.

Overall, the inductive effect dominates, rendering the trifluoromethoxy group a net electron-withdrawing and deactivating substituent.[1] This dual nature has led to it being referred to as a "super-halogen" or "pseudo-halogen".

Quantitative Electronic Parameters: Hammett Constants

The electronic influence of a substituent can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids. A positive value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |

| -OCF3 | 0.40 [1] | 0.35 [1] |

| -CF3 | 0.43[2] | 0.54[2] |

| -OCH3 | 0.115[2] | -0.268[2] |

| -Cl | 0.373[2] | 0.227[2] |

| -NO2 | 0.710[2] | 0.778[2] |

As shown in the table, the -OCF3 group has positive σ values for both the meta and para positions, confirming its electron-withdrawing nature, comparable in magnitude to a chlorine atom.

Effect on Acidity: pKa Values

The electron-withdrawing nature of the trifluoromethoxy group increases the acidity of benzoic acid by stabilizing the resulting carboxylate anion. This is reflected in a lower pKa value compared to unsubstituted benzoic acid.

| Compound | pKa (in water) |

| Benzoic Acid | 4.20 |

| 4-(Trifluoromethoxy)benzoic acid | 3.76 |

| 4-(Trifluoromethyl)benzoic acid | 3.75 |

| 4-Chlorobenzoic acid | 3.98 |

| 4-Nitrobenzoic acid | 3.44 |

Note: pKa values are approximate and can vary slightly depending on the measurement conditions.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Despite being a deactivating group, the trifluoromethoxy substituent is an ortho, para-director in electrophilic aromatic substitution reactions. The reaction rate, however, is significantly slower than that of benzene. For instance, the nitration of trifluoromethoxybenzene is thousands of times slower than the nitration of benzene.[3]

The directing effect is governed by the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.

-

Ortho and Para Attack: The positive charge in the sigma complex can be delocalized onto the oxygen atom of the -OCF3 group through resonance. Although the oxygen's ability to donate is weakened, this resonance contributor still provides significant stabilization.

-

Meta Attack: The positive charge in the sigma complex for meta attack cannot be delocalized onto the oxygen atom. Consequently, the intermediates for ortho and para attack are less destabilized than the intermediate for meta attack.

There is a strong preference for substitution at the para position, which is attributed to the steric hindrance of the trifluoromethoxy group at the ortho positions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing character of the trifluoromethoxy group, particularly when positioned ortho or para to a leaving group (e.g., a halogen), activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate.

The -OCF3 group facilitates SNAr by:

-

Increasing Electrophilicity: It withdraws electron density from the ring, making the carbon atom attached to the leaving group more susceptible to nucleophilic attack.

-

Stabilizing the Intermediate: It stabilizes the negative charge of the Meisenheimer complex through its inductive effect. If positioned para to the site of attack, the nitro group can further delocalize the negative charge via resonance.

The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is favored by the more polarized C-F bond, rather than the breaking of the carbon-halogen bond.[4]

Experimental Protocols

The following protocols are representative examples of key reactions involving trifluoromethoxy-substituted benzene rings.

General Experimental Workflow

A typical workflow for the synthesis, workup, and purification of substituted trifluoromethoxybenzene derivatives is outlined below.

Protocol 1: Electrophilic Nitration of Trifluoromethoxybenzene

This protocol describes the preparation of 1-nitro-4-(trifluoromethoxy)benzene. The procedure is adapted from the nitration of methyl benzoate, another deactivated aromatic ring.[5]

Materials:

-

Trifluoromethoxybenzene

-

Concentrated Sulfuric Acid (H2SO4)

-

Concentrated Nitric Acid (HNO3)

-

Ice

-

Deionized Water

-

Methanol (for washing)

-

Erlenmeyer flasks, beaker, graduated cylinders, magnetic stirrer, stir bar, dropping funnel, Buchner funnel, filter paper.

Procedure:

-

Preparation of Nitrating Mixture: In a clean, dry beaker placed in an ice-water bath, carefully add 4 mL of concentrated nitric acid. Slowly, and with gentle swirling, add 4 mL of concentrated sulfuric acid. Allow this mixture to cool in the ice bath.

-

Reaction Setup: In a 100 mL Erlenmeyer flask, add 6.0 g of trifluoromethoxybenzene. Place the flask in a larger ice-salt bath on a magnetic stirrer and add 12 mL of concentrated sulfuric acid in small portions, ensuring the mixture remains cold.

-

Nitration: Once the trifluoromethoxybenzene solution has cooled to below 5 °C, begin the dropwise addition of the cold nitrating mixture from step 1. Use a dropping funnel for controlled addition and stir the reaction mixture continuously. Maintain the reaction temperature at or below 5 °C throughout the addition.

-

Reaction Completion: After the addition is complete (typically over 15-20 minutes), remove the flask from the ice bath and allow it to stir at room temperature for an additional 15 minutes.

-

Product Precipitation: Carefully pour the reaction mixture onto a beaker containing approximately 50 g of crushed ice and water. The crude product should precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with several small portions of cold deionized water, followed by a small portion of cold methanol to remove residual acids and impurities.

-

Drying: Allow the product to air-dry on the filter paper or in a desiccator. Determine the yield and characterize the product (e.g., by melting point and NMR spectroscopy). The major product will be the para-isomer.

Protocol 2: Nucleophilic Aromatic Substitution on 1-Chloro-4-nitro-2-(trifluoromethoxy)benzene

This protocol is a representative SNAr reaction where a nucleophile (methoxide) displaces a chloride ion activated by ortho-trifluoromethoxy and para-nitro groups.

Materials:

-

1-Chloro-4-nitro-2-(trifluoromethoxy)benzene

-

Sodium Methoxide (NaOMe)

-

Methanol (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer, stir bar, heating mantle

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-nitro-2-(trifluoromethoxy)benzene (1.0 eq).

-

Reagent Addition: Dissolve sodium methoxide (1.2 eq) in anhydrous methanol and add this solution to the flask.

-

Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Add deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter. Concentrate the solvent under reduced pressure to yield the crude product, 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene.

-

Characterization: Purify the crude product further by column chromatography or recrystallization if necessary. Characterize the final product by NMR and MS.

Conclusion

The trifluoromethoxy group is a powerful tool in molecular design, imparting unique electronic and physical properties to aromatic systems. Its strong electron-withdrawing nature deactivates the benzene ring to electrophilic attack while directing substitution to the ortho and para positions. Conversely, this same property activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group. By understanding and leveraging the distinct reactivity of the trifluoromethoxy-substituted benzene ring, researchers in drug discovery and materials science can fine-tune molecular properties to achieve enhanced stability, lipophilicity, and desired reactivity, leading to the development of novel and improved chemical entities.

References

Methodological & Application

Application Notes and Protocols for 2-(Trifluoromethoxy)benzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzoic acid is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the trifluoromethoxy group (-OCF₃) at the ortho-position of the benzoic acid imparts unique electronic properties and steric hindrance, influencing the reactivity of the carboxylic acid and the aromatic ring. This document provides an overview of its applications and generalized experimental protocols for its use in common organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight | 206.12 g/mol |

| Appearance | Solid |

| Melting Point | 75-80 °C |

| CAS Number | 1979-29-9 |

Applications in Organic Synthesis

Due to the limited availability of specific literature detailing the synthetic applications of this compound, this section outlines its potential uses based on the known reactivity of benzoic acids and the influence of the trifluoromethoxy group. The -OCF₃ group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid proton and can influence the regioselectivity of reactions on the aromatic ring.

Synthesis of Amides and Peptides

The carboxylic acid moiety of this compound can be readily converted to amides, which are fundamental linkages in a vast array of biologically active molecules. The increased acidity of the carboxylic acid can facilitate its activation for amide bond formation.

Ester Synthesis

Esterification is another key transformation of carboxylic acids. Esters of this compound can be synthesized and may serve as intermediates or as final products with applications in materials science and as fragrances.

Precursor for Further Aromatic Functionalization

The aromatic ring of this compound can be further functionalized, although the strong electron-withdrawing nature of the -COOH and -OCF₃ groups will direct incoming electrophiles to the meta-positions.

Experimental Protocols

The following are generalized protocols for common reactions involving benzoic acids. These should be adapted and optimized for this compound in a laboratory setting.

Protocol 1: General Amide Coupling

This protocol describes a standard method for the formation of an amide bond between this compound and a primary or secondary amine using a common coupling reagent.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the amine (1.0-1.2 eq) and the organic base (2.0-3.0 eq) to the solution.

-

In a separate vial, dissolve the coupling reagent (1.1-1.5 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent for extraction.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Quantitative Data (Illustrative):

| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | HATU | DIPEA | DMF | 4 | 85-95 |

| 2 | Morpholine | EDC/HOBt | TEA | DCM | 12 | 80-90 |

Note: The data in this table is illustrative and based on general amide coupling reactions. Actual yields may vary.

Protocol 2: Fischer Esterification

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.[1][2]

Materials:

-

This compound

-

Alcohol (in large excess, can also serve as the solvent)

-

Strong acid catalyst (e.g., concentrated Sulfuric acid or p-Toluenesulfonic acid)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol.

-

Carefully add a catalytic amount of the strong acid (e.g., a few drops of concentrated H₂SO₄).

-

Heat the mixture to reflux and maintain for 1-6 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent for extraction and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by distillation or column chromatography if necessary.

Quantitative Data (Illustrative):

| Entry | Alcohol | Catalyst | Time (h) | Yield (%) |

| 1 | Methanol | H₂SO₄ | 2 | 90-98 |

| 2 | Ethanol | p-TsOH | 4 | 85-95 |

Note: The data in this table is illustrative and based on general Fischer esterification reactions. Actual yields may vary.[1][2]

Visualizations

The following diagrams illustrate the general workflows for the described synthetic transformations.

Caption: General workflow for amide coupling.

References

Application Notes and Protocols: 2-(Trifluoromethoxy)benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry, primarily utilized in the development of novel therapeutic agents. The incorporation of the trifluoromethoxy (-OCF₃) group into molecular scaffolds can significantly enhance the pharmacological properties of a drug candidate. This group is known to increase lipophilicity, which can improve membrane permeability and bioavailability, and enhance metabolic stability by blocking potential sites of oxidation, thereby prolonging the drug's half-life. These characteristics make this compound an attractive starting material for the synthesis of a wide range of biologically active molecules, particularly in the areas of anti-inflammatory, analgesic, and anticancer research.

Key Applications in Drug Discovery

Derivatives of this compound have shown promise as potent modulators of key signaling pathways involved in inflammation and cell proliferation. The primary therapeutic areas of interest for compounds derived from this building block include:

-

Anti-inflammatory Agents: By serving as a scaffold for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), these compounds can target enzymes such as cyclooxygenase-2 (COX-2).

-

Analgesics: Through the inhibition of inflammatory pathways, these derivatives can be effective in pain management.

-

Anticancer Therapeutics: The modulation of signaling pathways like NF-κB, which is crucial for cancer cell survival and proliferation, is a key area of investigation.

The versatility of the carboxylic acid group allows for a variety of chemical modifications, including amidation and esterification, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).

Quantitative Data on Analogous Bioactive Molecules

While specific quantitative data for drugs directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the biological activity of structurally related benzoic acid derivatives, highlighting the potential efficacy of compounds derived from this scaffold.

| Compound Class | Target | Bioactivity (IC₅₀/Kᵢ) | Therapeutic Indication | Reference |

| N-arylanthranilic acid derivatives | COX-2 | IC₅₀: 28.6 nM - 0.502 µM | Inflammation, Pain | [1] |

| Benzoxazole-Benzamide conjugates | VEGFR-2 | IC₅₀: 0.268 µM - 0.704 µM | Cancer | [2] |

| Benzoxazolone derivatives | IL-6 Production | IC₅₀: 5.09 µM - 10.14 µM | Inflammation | [3] |

| Tetrahydroisoquinolynyl-benzoic acid derivatives | Acetylcholinesterase (AChE) | Kᵢ: 13.62 nM - 33.00 nM | Alzheimer's Disease | [4] |

| Bivalent benzoxazolone/benzothiazolone ligands | iNOS / NF-κB | IC₅₀: < 1 µM - 3 µM | Inflammation, Pain | [5] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of a representative bioactive compound derived from this compound.

Protocol 1: Synthesis of a Novel N-(pyridin-2-yl)-2-(trifluoromethoxy)benzamide

This protocol describes the synthesis of a potential anti-inflammatory agent via amide bond formation.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

2-Aminopyridine

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Acid Chloride Formation:

-